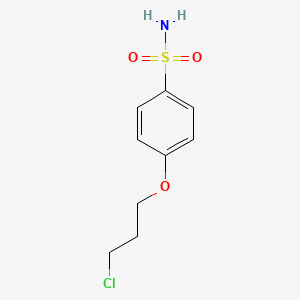

4-(3-Chloropropoxy)benzenesulfonamide

Description

Properties

Molecular Formula |

C9H12ClNO3S |

|---|---|

Molecular Weight |

249.72 g/mol |

IUPAC Name |

4-(3-chloropropoxy)benzenesulfonamide |

InChI |

InChI=1S/C9H12ClNO3S/c10-6-1-7-14-8-2-4-9(5-3-8)15(11,12)13/h2-5H,1,6-7H2,(H2,11,12,13) |

InChI Key |

AAZOXAMWDHMCBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCCCl)S(=O)(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 4-(3-chloropropoxy)benzenesulfonamide may exhibit antiviral properties. A study on N-phenylbenzamide derivatives showed significant inhibition of Hepatitis B Virus (HBV) replication in vitro, suggesting that structural modifications could enhance antiviral efficacy against various viruses .

Case Study : In a comparative analysis, structurally related compounds demonstrated sub-micromolar levels of antiviral activity, with some derivatives achieving an effective concentration (EC50) significantly lower than established antiviral agents .

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of bacterial folic acid synthesis. Preliminary studies on related compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Data Table: Antibacterial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Streptococcus pneumoniae | 1.0 µg/mL |

| This compound | TBD | TBD |

Case Study : A study focused on sulfonamide derivatives reported effective inhibition against various bacterial strains, with MIC values ranging from 0.5 to 8 µg/mL, indicating that this compound could be a candidate for further investigation .

Anticancer Potential

Investigations into the anticancer properties of sulfonamide derivatives have revealed their ability to modulate pathways involved in cancer cell survival. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in human cancer cell lines.

Data Table: Anticancer Activity

| Compound | Cancer Cell Line | Growth Inhibition (%) at 10 µM |

|---|---|---|

| Compound C | Breast Cancer | 62% |

| Compound D | Lung Cancer | 65% |

| This compound | TBD | TBD |

Case Study : A study conducted by the National Cancer Institute demonstrated that certain benzothiazole derivatives exhibited GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development in oncology .

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The sulfonamide (–SO<sub>2</sub>NH<sub>2</sub>) group participates in acid-base and acylation reactions:

Acylation Reactions

The –NH<sub>2</sub> group reacts with acyl chlorides to form N-acylated derivatives. For example:

-

Conditions: Excess acetyl chloride in dichloromethane/water mixture at room temperature .

-

Yield: ~90% based on analogous benzenesulfonamide acetylation .

Alkylation Reactions

The sulfonamide nitrogen can undergo alkylation with alkyl halides:

Reactivity of the Chloropropoxy Side Chain

The 3-chloropropoxy group (–O–(CH<sub>2</sub>)<sub>3</sub>Cl) undergoes nucleophilic substitution (S<sub>N</sub>2) and elimination reactions:

Nucleophilic Substitution

The terminal chlorine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols):

Cyclization Reactions

Intramolecular reactions can form heterocycles. For example, under basic conditions, the chloropropoxy chain may cyclize to form oxazolidinones :

Catalytic Cross-Electrophile Coupling

In nickel-catalyzed reactions, the benzenesulfonamide group facilitates intramolecular cross-electrophile coupling (XEC) with alkyl halides:

-

Mechanism: Oxidative addition of the C–N bond, followed by transmetalation and intramolecular S<sub>N</sub>2 displacement .

-

Key Catalyst: Ni(BINAP) with MgI<sub>2</sub> as a Lewis acid .

Stability and Degradation

Comparison with Similar Compounds

Structural Features

The following table compares 4-(3-Chloropropoxy)benzenesulfonamide with key analogs:

*Estimated using fragment-based methods.

†Literature value for Celecoxib.

‡From LEAP CHEM CO., LTD. .

Key Observations :

Physicochemical and Pharmacokinetic Properties

- Lipinski’s Rule of Five :

- This compound (MW ~245.7, clogP ~2.1) complies with Lipinski’s criteria (MW ≤500, clogP ≤5), suggesting good oral bioavailability .

- In contrast, the pyrazole derivative 4-(1H-pyrazol-1-yl)benzenesulfonamide (MW ~223.2, clogP 1.8–3.5) also adheres to these rules and demonstrates high activity against Leishmania species due to optimal hydrophobicity .

- The trifluoromethylpyridine derivative (MW ~497.9) approaches the MW limit but retains druglikeness due to moderate clogP (~4.0) .

Pharmacological Activity

- Antiparasitic Activity : 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives exhibit potent inhibition of Leishmania amazonensis and L. infantum, attributed to their balanced hydrophobicity (clogP 1.8–3.5) and sulfonamide-mediated target interactions .

- Kinase Inhibition : this compound is utilized in synthesizing menin-MLL inhibitors, suggesting its role in disrupting protein-protein interactions in leukemia .

- COX-2 Inhibition : Celecoxib’s trifluoromethyl and pyrazole groups are critical for selective COX-2 inhibition, a mechanism absent in this compound due to differing substituents .

Preparation Methods

Nucleophilic Substitution for Ether Formation

The 3-chloropropoxy group is introduced via alkylation of 4-hydroxybenzenesulfonamide using 1-bromo-3-chloropropane. This reaction typically employs a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like acetone or dimethylformamide (DMF). For example:

Key Conditions :

Challenges and Mitigation

-

Competing Elimination : The base may promote dehydrohalogenation of 1-bromo-3-chloropropane, forming allylic halides. Using a mild base (e.g., NaHCO₃) and controlled temperatures minimizes this.

-

Solvent Selection : DMF enhances reactivity but may complicate purification. Acetone offers a balance between reactivity and ease of isolation.

Sulfonation of 4-(3-Chloropropoxy)benzene

Chlorosulfonation Reaction

Sulfonation of 4-(3-chloropropoxy)benzene is achieved using chlorosulfonic acid (ClSO₃H), which introduces a sulfonic acid group para to the ether substituent. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride:

Key Conditions :

Regioselectivity and Byproduct Formation

The electron-donating 3-chloropropoxy group directs sulfonation to the para position. Ortho sulfonation is suppressed by steric hindrance, ensuring >90% para selectivity.

Amination of 4-(3-Chloropropoxy)benzenesulfonyl Chloride

Ammonia Treatment

The sulfonyl chloride intermediate reacts with ammonia (NH₃) in tetrahydrofuran (THF) or aqueous media to yield the sulfonamide:

Key Conditions :

Optimization Strategies

-

Slow Addition of Ammonia : Controls exothermicity and reduces side products like sulfonic acid salts.

-

Workup Protocol : Acidic extraction removes unreacted chloride, while recrystallization from ethanol/water enhances purity.

Alternative Pathways and Comparative Analysis

Direct Sulfonamide Functionalization

An alternative route involves synthesizing 4-aminobenzenesulfonamide first, followed by propoxy group introduction. However, this method faces challenges:

One-Pot Sulfonation-Amination

Recent advances explore one-pot methods using chlorosulfonic acid and aqueous ammonia, though yields remain suboptimal (40–50%) due to competing hydrolysis.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Industrial-Scale Considerations

Q & A

Q. What are the common synthetic routes for 4-(3-Chloropropoxy)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, the 3-chloropropoxy group can be introduced via alkylation of a phenolic precursor using 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in DMF at 80°C) . Optimization includes controlling stoichiometry, reaction time (overnight stirring for complete substitution), and purification via column chromatography (ethyl acetate/petroleum ether gradients) to isolate the product . Catalysts like FeCl₃ may enhance electrophilic substitution in related sulfonamide syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions; chemical shifts for the sulfonamide (-SO₂NH₂) appear near δ 7.4–7.7 ppm for aromatic protons .

- FT-IR : Peaks at ~1330 cm⁻¹ and ~1150 cm⁻¹ correspond to asymmetric and symmetric S=O stretching .

Advanced Questions

Q. How does the 3-chloropropoxy substituent influence the compound’s reactivity and biological activity compared to other substituents?

Methodological Answer: The 3-chloropropoxy group introduces steric hindrance and electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution. For biological activity, compare analogues:

- Electronic effects : The chlorine atom increases electrophilicity, potentially enhancing binding to serine proteases or kinases .

- Chain length : Propoxy groups improve membrane permeability over shorter alkoxy chains, as seen in sulfonamide-based inhibitors .

- Experimental validation: Synthesize derivatives (e.g., replacing Cl with F or methoxy) and assay for target inhibition (e.g., enzyme kinetics) .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

- Solubility testing : Use standardized buffers (pH 1–10) with HPLC quantification to assess pH-dependent solubility .

- Stability studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify hydrolysis byproducts (e.g., cleavage of the sulfonamide or propoxy group) .

- Crystallization : Recrystallize from acetonitrile/water mixtures to isolate stable polymorphs, as demonstrated for structurally similar sulfonamides .

Q. What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Model interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory activity) using crystal structures (PDB: 1CX2) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between sulfonamide -SO₂NH₂ and catalytic residues .

- QSAR models : Train on analogues (e.g., celecoxib derivatives) to correlate substituent properties (ClogP, polar surface area) with IC₅₀ values .

Q. How can regioselectivity challenges in nitration or halogenation of this compound be addressed?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., sulfonamide) with LDA/TMP to achieve selective nitration at the para position relative to the sulfonamide .

- Electrophilic halogenation : Control reaction temperature (0–5°C) and use HNO₃/H₂SO₄ mixtures to minimize over-nitration, as shown in nitration of methyl 4-(3-chloropropoxy)benzoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.